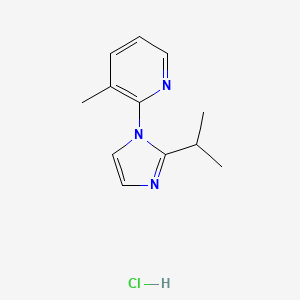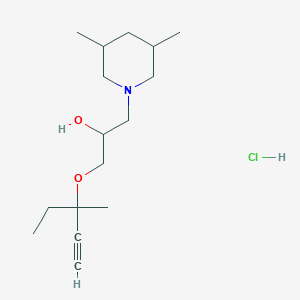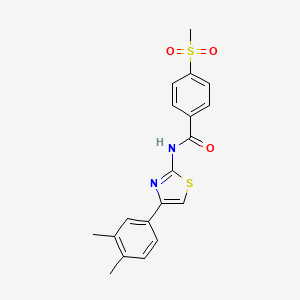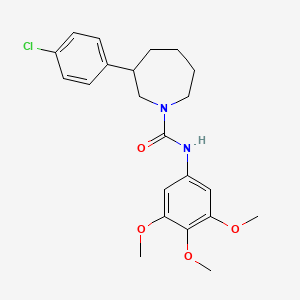![molecular formula C15H15N3O2S B2978558 1-(Pyridin-3-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one CAS No. 2097862-25-2](/img/structure/B2978558.png)
1-(Pyridin-3-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a pyridin-3-yl group, a thiophen-2-yl group, and a piperazin-2-one group . These groups are common in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through condensation reactions or intramolecular radical reactions . For example, 1-pyridin-3-yl-β-carboline derivatives can be synthesized through an intramolecular radical reaction in the presence of tris(trimethylsilyl)silane and azobisisobutyronitrile (TTMSS/AIBN), via a sultam intermediate .Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Activities
A study explored the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, including those involving thiophen-2-ylmethanamine. These compounds demonstrated significant anticancer activity against breast, lung, colon, ovary, and liver cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Kumar et al., 2013). Additionally, certain derivatives showed antibacterial activities, hinting at their broader biomedical applications (Pitucha et al., 2005).
Insecticidal Properties
Research has also indicated that pyridine derivatives exhibit strong insecticidal activities. For instance, a study presented the synthesis and toxicity of pyridine derivatives against cowpea aphid, showcasing the potential of these compounds in agricultural pest control (Bakhite et al., 2014).
Antinociceptive Agents
The development of non-opiate antinociceptive agents has included the exploration of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones. These compounds, particularly those with 1-[(4-aryl-1-piperazinyl)alkyl] modifications, showed significant analgesic activity in animal models, suggesting their potential in pain management without the drawbacks of opioid analgesics (Viaud et al., 1995).
Neuroprotective Effects
There's evidence indicating the neuroprotective effects of certain derivatives of 1-(Pyridin-3-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one. Compounds synthesized for their memory-enhancing abilities in mice suggest potential applications in treating cognitive disorders or enhancing cognitive function (Li Ming-zhu, 2008).
Alzheimer's Disease Therapy
Another study highlights the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives as potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors, indicating their promise in Alzheimer's disease therapy (Umar et al., 2019).
Propiedades
IUPAC Name |
1-pyridin-3-yl-4-(2-thiophen-2-ylacetyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-14(9-13-4-2-8-21-13)17-6-7-18(15(20)11-17)12-3-1-5-16-10-12/h1-5,8,10H,6-7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGWRJXKFKQBMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC2=CC=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2978482.png)
![N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-6-methylmorpholin-4-yl]propanamide](/img/structure/B2978484.png)
![2-(1,2-Benzoxazol-3-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2978486.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2978488.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B2978491.png)
![2-Benzyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole](/img/structure/B2978492.png)

![N-[(4-methylphenyl)methyl]-2-[[3-(3-morpholin-4-ylpropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2978497.png)
